molecular formula C6H11N3O B2874424 3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1282516-17-9

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B2874424
Key on ui cas rn: 1282516-17-9
M. Wt: 141.174
InChI Key: LEWKFFUYRKWKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09175009B2

Procedure details

To a solution of [1-ethoxy-eth-(Z)-ylidene]-carbamic acid ethyl ester (834 mg, 5.24 mmol) in toluene (15 mL) was added isopropyl hydrazine hydrochloride (637 mg, 5.76 mmol) followed by triethylamine (803 μL, 5.76 mmol). The reaction vessel was sealed and stirred at 45° C. for 45 minutes before the addition of triethylamine (803 μL, 5.76 mmol). The resultant mixture was heated to 90° C. and stirred for 17 hours, then cooled and concentrated in vacuo. The resultant residue was purified by flash chromatography (SiO2, gradient 0% to 8% 2M NH3/MeOH in DCM) to give 2-Isopropyl-5-methyl-2,4-dihydro-[1,2,4]triazol-3-one as an off white solid (329 mg, 44%). LCMS: RT=2.16 min, [M+Na]+=164
Quantity
834 mg
Type
reactant
Reaction Step One
Name
isopropyl hydrazine hydrochloride
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
803 μL
Type
reactant
Reaction Step Two
Quantity
803 μL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)/[N:5]=[C:6](\OCC)/[CH3:7])C.Cl.[CH:13]([NH:16][NH2:17])([CH3:15])[CH3:14].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH:13]([N:16]1[C:4](=[O:3])[NH:5][C:6]([CH3:7])=[N:17]1)([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
834 mg
Type
reactant
Smiles
C(C)OC(\N=C(\C)/OCC)=O
Name
isopropyl hydrazine hydrochloride
Quantity
637 mg
Type
reactant
Smiles
Cl.C(C)(C)NN
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
803 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
803 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by flash chromatography (SiO2, gradient 0% to 8% 2M NH3/MeOH in DCM)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)N1N=C(NC1=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 329 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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